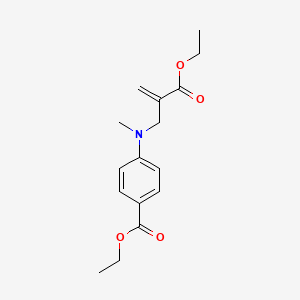
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is a complex organic compound with a molecular formula of C16H21NO4. This compound contains a benzoate ester functional group, which is often found in various chemical and pharmaceutical applications. The structure includes an ethyl ester group, an allyl group, and a methylamino group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the alkylation of the resulting ethyl 4-aminobenzoate with 2-(ethoxycarbonyl)allyl chloride in the presence of a base such as sodium hydroxide. The final step involves the methylation of the amino group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted benzoates and amines
科学的研究の応用
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate involves its interaction with various molecular targets. The ester and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects on cellular pathways.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the allyl and methylamino groups.
Methyl 4-aminobenzoate: Similar to Ethyl 4-aminobenzoate but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(2-hydroxybenzylamino)benzoate: Contains a hydroxybenzylamino group instead of the ethoxycarbonylallyl group.
Uniqueness
Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is unique due to the presence of both the ethoxycarbonylallyl and methylamino groups, which provide distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
ethyl 4-[2-ethoxycarbonylprop-2-enyl(methyl)amino]benzoate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)12(3)11-17(4)14-9-7-13(8-10-14)16(19)21-6-2/h7-10H,3,5-6,11H2,1-2,4H3 |
InChIキー |
JUNCIWWXBRJOMS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC(=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


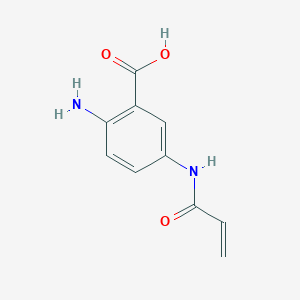
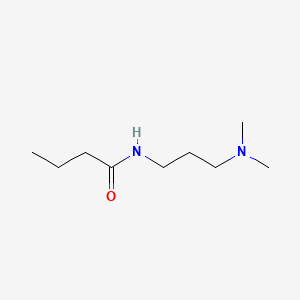
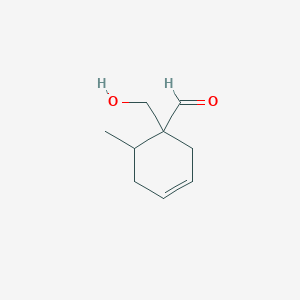

![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)
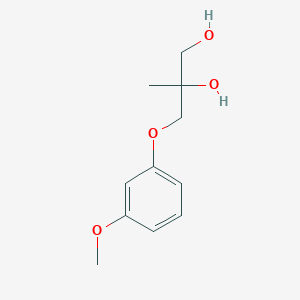

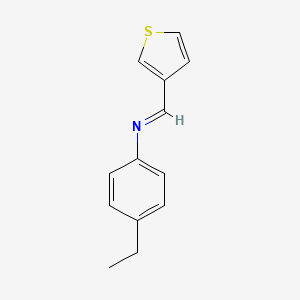
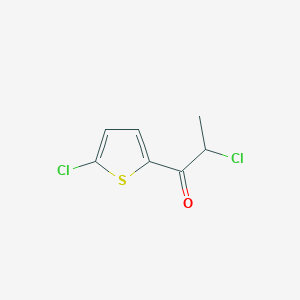


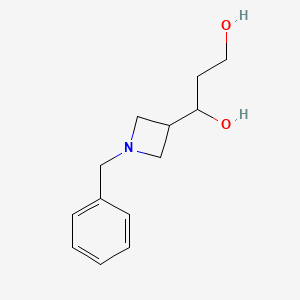
![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)
